

A Comparative Guide to the Spectral Interpretation of N-(2-cyanophenyl)acetamide

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Compound of Interest

Compound Name: *N*-(2-cyanophenyl)acetamide

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This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N-(2-cyanophenyl)acetamide**. To offer a comprehensive understanding, we compare its spectral features with those of structurally related analogs. This document is intended to serve as a practical resource for the identification and characterization of this and similar compounds in a research and development setting.

Spectroscopic Data Analysis

The structural elucidation of **N-(2-cyanophenyl)acetamide**, a molecule with the formula $C_9H_8N_2O$, relies on the careful interpretation of its 1H NMR, ^{13}C NMR, and Mass Spectra.[\[1\]\[2\]\[3\]\[4\]](#) Below, we present a detailed breakdown of the expected and reported spectral data.

1H NMR Spectroscopy

The 1H NMR spectrum of **N-(2-cyanophenyl)acetamide** is characterized by signals corresponding to the aromatic protons of the phenyl ring, the amide proton, and the methyl protons of the acetamide group. The chemical shifts and coupling patterns are influenced by the electronic effects of the cyano and acetamido substituents.

Table 1: 1H NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
N-(2-cyanophenyl)acetamide	DMSO-d ₆	Data not explicitly found in search results. Expected signals would include a singlet for the methyl protons, a singlet for the amide proton, and multiplets for the four aromatic protons.
2-Cyano-N-(2-cyanophenyl)acetamide	DMSO	2.56 (s, 3H, CH ₃), 6.90-6.96 (m, 1H, C6-H), 7.04 (d, 1H, C8-H, J = 8.0 Hz), 7.50-7.56 (m, 1H, C7-H), 7.97 (bs, 1H, NH), 11.08 (bs, 2H, NH ₂)[5]
2-Naphthyl acetamide	CDCl ₃	8.18 (br, 1H), 7.7 (d, 1H), 7.6 (s, 1H), 7.4 (m, 5H), 2.02 (s, 3H)[6]
N-acetyl-4-chloroaniline	CDCl ₃	8.05 (s, 1H), 7.38-7.21 (m, 4H), 2.10 (s, 3H)[6]

Note: The numbering for 2-Cyano-N-(2-cyanophenyl)acetamide in the cited source may not directly correspond to the standard IUPAC nomenclature for N-(2-cyanophenyl)acetamide.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For N-(2-cyanophenyl)acetamide, we expect to see signals for the methyl carbon, the carbonyl carbon, the cyano carbon, and the six carbons of the aromatic ring.

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) in ppm
N-(2-cyanophenyl)acetamide	-	Specific experimental data not found. Predicted shifts would show a carbonyl carbon around 170 ppm, a methyl carbon around 25 ppm, a cyano carbon around 115-120 ppm, and aromatic carbons between 110-140 ppm.
Acetamide	-	Carbonyl Carbon: ~177 ppm, Methyl Carbon: ~22 ppm
N-acetyl-4-chloroaniline	CDCl ₃	168.9, 137.30, 128.52, 120.91, 22.01[6]
N-acetyl-2-nitroaniline	CDCl ₃	168.71, 140.17, 135.9, 135.1, 125.6, 122.8, 121.2, 22.9[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M^+) for **N-(2-cyanophenyl)acetamide** is expected at a mass-to-charge ratio (m/z) of 160.06.[2] The fragmentation pattern can give valuable clues about the molecule's structure.

Table 3: Mass Spectrometry Data Comparison

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
N-(2-cyanophenyl)acetamide	ESI (predicted)	161.07094[2]	Predicted fragments could include loss of ketene (CH ₂ CO) from the molecular ion, and other fragments arising from the cleavage of the amide bond and the aromatic ring.
2-Cyano-N-(2-cyanophenyl)acetamide	MS	221.4 (M+H) ⁺ [5]	No detailed fragmentation data available in the source.
2-Cyano-2-(hydroxyimino)acetamide	EI	113 (M ⁺ •)	96 ([M-•OH] ⁺), 85 ([M-CO] ⁺), 70 ([M-•CONH ₂] ⁺), 44 ([CONH ₂] ⁺)[7]
N-(2-Aminopyrimidin-4-yl)acetamide	ESI	153.0771 ([M+H] ⁺)	Primary fragmentation predicted to be the loss of a neutral ketene molecule (CH ₂ =C=O).[8]

Experimental Protocols

Standard protocols for acquiring high-quality NMR and MS spectra are crucial for accurate structural elucidation.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

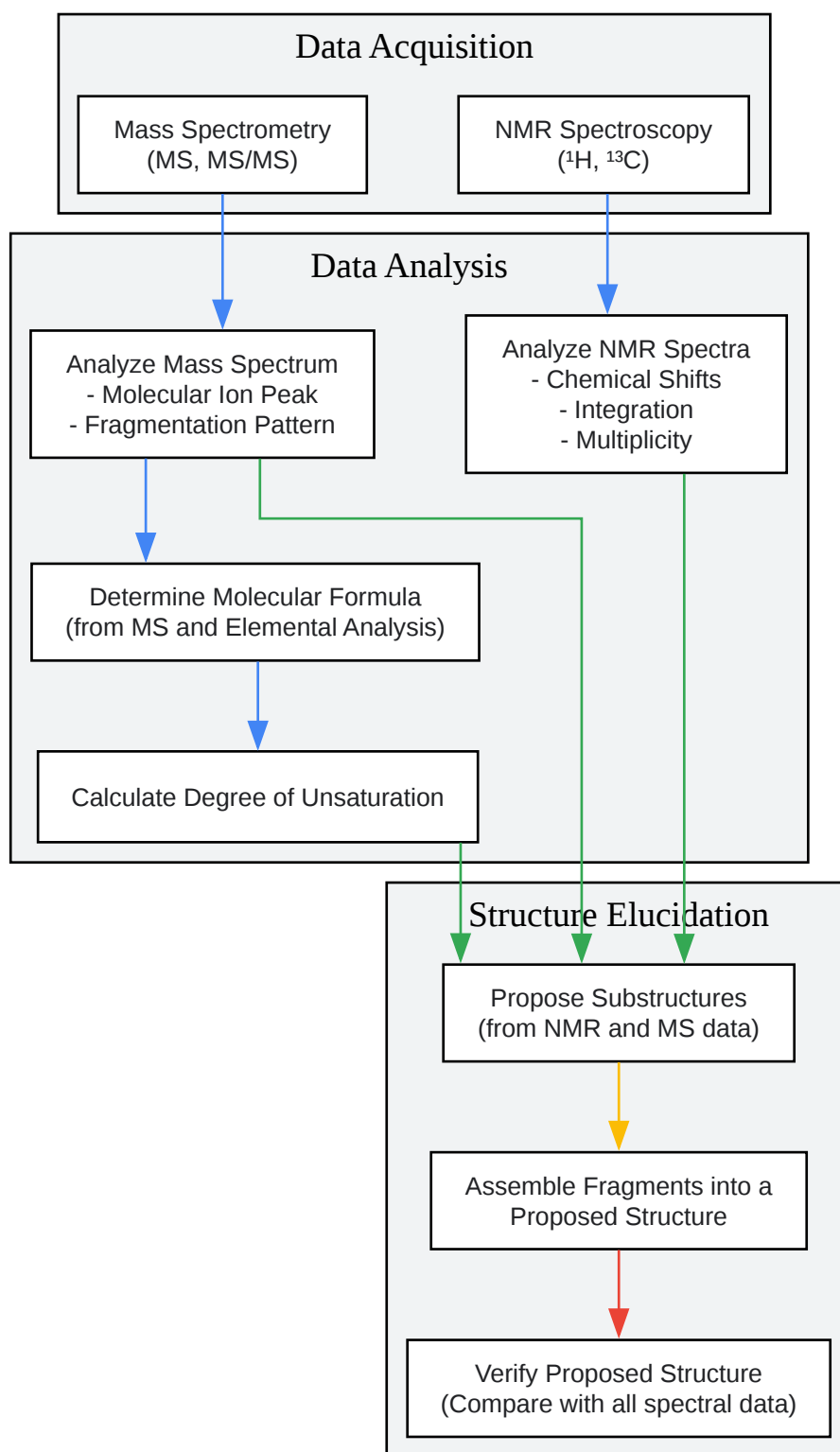
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9]
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ^{13}C .

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.[9]
- Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, typically run in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
- Fragmentation Analysis (MS/MS): To study the fragmentation pattern, perform a tandem mass spectrometry (MS/MS) experiment by isolating the precursor ion (e.g., $[\text{M}+\text{H}]^+$) and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectral Interpretation

The process of interpreting NMR and MS spectra to elucidate the structure of an unknown compound follows a logical progression. The following diagram illustrates this workflow.



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Caption: Workflow for elucidating a chemical structure using NMR and MS data.

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